molecular formula C8H12BNO2 B1393977 (3-((Methylamino)methyl)phenyl)boronic acid CAS No. 1146614-39-2

(3-((Methylamino)methyl)phenyl)boronic acid

Cat. No.: B1393977
CAS No.: 1146614-39-2
M. Wt: 165 g/mol
InChI Key: XHGVRVGSIBKWNH-UHFFFAOYSA-N
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Description

“(3-((Methylamino)methyl)phenyl)boronic acid” is a chemical compound with a molecular weight of 165 . It is also known by its IUPAC name, 3-[(methylamino)methyl]phenylboronic acid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H12BNO2/c1-10-6-7-3-2-4-8(5-7)9(11)12/h2-5,10-12H,6H2,1H3 . This code provides a specific description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.


Physical and Chemical Properties Analysis

“this compound” is a solid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

Boronic acids, including compounds similar to "(3-((Methylamino)methyl)phenyl)boronic acid," have seen a steady increase in incorporation into medicinal chemistry endeavors. The FDA and Health Canada have approved five boronic acid drugs, with three approved in the last four years, indicating their growing significance in drug discovery. Boronic acids enhance the potency and pharmacokinetics of drugs due to their unique chemical properties. This review explores the discovery processes of boronic acid drugs, starting with their natural occurrence, the rationale for their incorporation into drugs, and the synthetic developments facilitating their inclusion in organic compounds, highlighting their potential in future drug discovery efforts (Plescia & Moitessier, 2020).

Environmental Science: Boron Removal

Boronic acid compounds play a significant role in environmental applications, particularly in the removal of boron from water, a critical concern in seawater desalination. Boron, predominantly in the form of boric acid in seawater, poses challenges due to its presence in drinking water following desalination processes. The review summarizes the current knowledge on boron removal by nanofiltration (NF) and reverse osmosis (RO) membranes in seawater desalination applications. It highlights the importance of understanding boric acid speciation and its physicochemical properties to optimize NF/RO processes for enhanced boron removal, indicating a potential area for process optimization and fundamental research to improve the scientific understanding of boron rejection by NF/RO membranes (Tu, Nghiem, & Chivas, 2010).

Material Science: Fire Retardancy and Wood Preservation

Boron compounds, including boronic acids, are utilized in material science for their dual functionality in providing fire retardancy and wood preservation. A collaborative project in Australia aimed to develop a combined fire retardant/wood preservative treatment technology for outdoor wood applications. The literature review within this project highlights the use of boron compounds to achieve both fire retardancy and wood preservation, often through multi-step processes involving impregnation followed by curing. The review emphasizes the need to develop systems that fix boron into the wood to maintain its preservation properties throughout the material's useful life, showcasing the potential of boron compounds in developing multifunctional treatment technologies for wood (Marney & Russell, 2008).

Safety and Hazards

“(3-((Methylamino)methyl)phenyl)boronic acid” is classified as harmful if swallowed . It may cause skin and eye irritation, and may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

The primary target of 3-Methylaminomethyl-phenylboronic acid is Matrix metalloproteinase-1 (MMP-1) . MMP-1, also known as interstitial collagenase or fibroblast collagenase, is a successful target for lung cancer . It cleaves collagens of types VII and X, and in the case of HIV infection, interacts and cleaves the secreted viral Tat protein, leading to a decrease in neuronal Tat’s mediated neurotoxicity .

Mode of Action

For instance, they can form reversible covalent complexes with proteins, enzymes, and receptors, which can lead to changes in the function of these targets .

Biochemical Pathways

For instance, they can participate in the Suzuki–Miyaura cross-coupling reaction, a widely-used method for forming carbon-carbon bonds .

Pharmacokinetics

It’s known that boronic acids and their esters, including 3-methylaminomethyl-phenylboronic acid, are only marginally stable in water and can undergo hydrolysis . This could potentially affect the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its bioavailability.

Result of Action

Given its target, mmp-1, it’s plausible that the compound could have effects on collagen degradation and potentially influence processes such as tissue remodeling and cancer progression .

Action Environment

The action of 3-Methylaminomethyl-phenylboronic acid can be influenced by various environmental factors. For instance, the pH of the environment can significantly affect the rate of hydrolysis of boronic esters . Additionally, the presence of other substances, such as proteins or enzymes, could potentially affect the compound’s stability and efficacy .

Properties

IUPAC Name

[3-(methylaminomethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO2/c1-10-6-7-3-2-4-8(5-7)9(11)12/h2-5,10-12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHGVRVGSIBKWNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)CNC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676289
Record name {3-[(Methylamino)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146614-39-2
Record name {3-[(Methylamino)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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